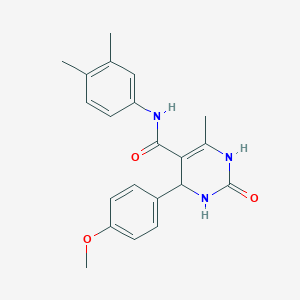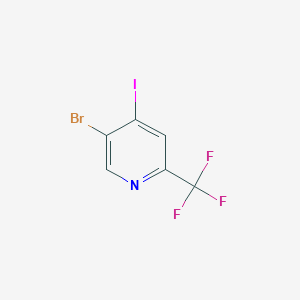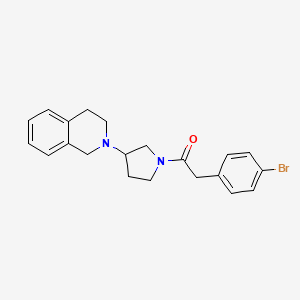![molecular formula C13H14N2O2S2 B2453025 N-[(6-环丙基吡啶-3-基)甲基]噻吩-2-磺酰胺 CAS No. 2097890-37-2](/img/structure/B2453025.png)
N-[(6-环丙基吡啶-3-基)甲基]噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is a compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39 g/mol.
科学研究应用
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential anti-cancer drug due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 6-cyclopropylpyridin-3-ylmethyl derivative. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.
Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
作用机制
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells, leading to their apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation, but initial studies suggest its potential as a cyclin-dependent kinase inhibitor.
相似化合物的比较
Similar Compounds
Flavopiridol: Another cyclin-dependent kinase inhibitor with a different chemical structure but similar biological activity.
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the thiophene-2-sulfonamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
属性
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-19(17,13-2-1-7-18-13)15-9-10-3-6-12(14-8-10)11-4-5-11/h1-3,6-8,11,15H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTQBLWSWQAWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)
![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)




![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)
![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)
![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2452956.png)
![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)
![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/new.no-structure.jpg)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2452962.png)
![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)

